2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide
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Overview
Description
2-(5-{4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The initial step involves the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole.
Methoxylation: The brominated benzodioxole is then subjected to a methoxylation reaction to introduce the methoxy group.
Formation of the Tetrazole Ring: The next step involves the formation of the tetrazole ring, which can be achieved through a cyclization reaction using sodium azide (NaN3) and a suitable catalyst.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like DMF.
Major Products
Oxidation: Formation of benzodioxole carboxylic acids.
Reduction: Formation of debrominated benzodioxole derivatives.
Substitution: Formation of substituted benzodioxole derivatives with various functional groups.
Scientific Research Applications
2-(5-{4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a model compound for studying the reactivity of tetrazole and benzodioxole moieties in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(5-{4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE involves the inhibition of tubulin polymerization. This inhibition disrupts the microtubule network within the cell, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The compound targets the tubulin protein, preventing its assembly into microtubules, which are essential for cell division .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione: This compound shares the brominated aromatic structure and is used in similar biological studies.
5-Bromo-1,3-benzodioxole: A simpler compound with a brominated benzodioxole structure, used in various chemical reactions.
Uniqueness
2-(5-{4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is unique due to its combination of a brominated benzodioxole moiety, a methoxyphenyl group, and a tetrazole ring. This unique structure contributes to its potent anticancer activity and makes it a valuable compound for further research in medicinal chemistry .
Properties
Molecular Formula |
C17H14BrN5O4 |
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Molecular Weight |
432.2 g/mol |
IUPAC Name |
2-[5-[4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl]tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H14BrN5O4/c18-13-6-15-14(26-9-27-15)5-11(13)8-25-12-3-1-10(2-4-12)17-20-22-23(21-17)7-16(19)24/h1-6H,7-9H2,(H2,19,24) |
InChI Key |
OINRFRHGMPFNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC3=CC=C(C=C3)C4=NN(N=N4)CC(=O)N)Br |
Origin of Product |
United States |
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